3-(pyridin-3-yloxy)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
3-(pyridin-3-yloxy)-N-(thiophen-2-yl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-3-yloxy)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the pyridin-3-yloxy group: This step involves the nucleophilic substitution of a suitable leaving group with pyridin-3-ol.
Attachment of the thiophen-2-yl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the carboxamide: The final step involves the reaction of the amine group with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-yl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(pyridin-3-yloxy)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity. This can result in various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar bicyclic structure.
Uniqueness
The uniqueness of 3-(pyridin-3-yloxy)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide lies in its combination of a bicyclic core with a pyridin-3-yloxy group and a thiophen-2-yl group. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-pyridin-3-yloxy-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-17(19-16-4-2-8-23-16)20-12-5-6-13(20)10-15(9-12)22-14-3-1-7-18-11-14/h1-4,7-8,11-13,15H,5-6,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEUDXYCQOTIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=CS3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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